molecular formula C20H24N4O2 B5516456 N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide

N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5516456
M. Wt: 352.4 g/mol
InChI Key: ZEPHWGOUQSJWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related imidazolyl derivatives often involves multiple steps, including the formation of key intermediate structures, such as aminopyridines or imidazopyridines, through processes like tosylation, treatment with acetamides, and cyclization reactions. For example, Hamdouchi et al. (1999) detailed the stereospecific synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, highlighting the importance of precise control over reaction conditions to achieve the desired isomer selectivity (Hamdouchi et al., 1999).

Scientific Research Applications

Antiviral Activity

Compounds structurally related to "N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide" have been designed and tested as antirhinovirus agents. The synthesis involves key steps that lead to the desired E-isomer, aiming to develop effective treatments for rhinovirus infections, which are common causes of the common cold (Hamdouchi et al., 1999).

Antiulcer Agents

New imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents with antisecretory and cytoprotective properties. These compounds were evaluated for their effectiveness in protecting against ulcers in various models, highlighting their therapeutic potential in treating gastrointestinal disorders (Starrett et al., 1989).

Anticancer Activity

The systematic modification of the imidazo[1,2-a]pyrimidine system to reduce metabolism mediated by aldehyde oxidase (AO) was investigated for compounds demonstrating excellent in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). This research focuses on improving the metabolic stability of these compounds, which is crucial for their efficacy as anticancer agents (Linton et al., 2011).

Molecular Probes

Polyamides containing N-methyl imidazole and N-methyl pyrrole have been explored for their ability to target specific DNA sequences in the minor groove of DNA. These compounds are investigated as potential medicinal agents for controlling gene expression, with applications in treating diseases such as cancer. The study of these polyamides includes their design, synthesis, and the biophysical characteristics upon binding to DNA, underscoring their role as molecular probes (Chavda et al., 2010).

properties

IUPAC Name

N-[(1-benzylimidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-22(20(26)16-11-19(25)24(13-16)17-7-8-17)14-18-21-9-10-23(18)12-15-5-3-2-4-6-15/h2-6,9-10,16-17H,7-8,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPHWGOUQSJWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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